Glycine P1 Spacer Confers Distinct Subsite Geometry Compared to Single-Amino-Acid CMKs (Cbz-Ala-CMK and Cbz-Phe-CMK)
The target compound incorporates a glycine-derived chloromethyl ketone warhead (Cbz-Ala-Gly-CMK), creating a dipeptide scaffold that spans both the S2 (Ala) and S1 (Gly) subsites of target proteases. In contrast, the closest single-amino-acid analogs—Cbz-Ala-CMK (CAS 41036-43-5; MW 255.7) and Cbz-Phe-CMK (ZPCK, CAS 26049-94-5; MW 331.8)—occupy only the S1 pocket [1]. The glycine P1 residue provides minimal steric bulk and maximal conformational flexibility compared to phenylalanine (Phe) at P1 in ZPCK, which imposes a rigid benzyl side chain into the S1 pocket [2]. This P1 identity difference is functionally consequential: BRENDA-curated data show that Cbz-Phe-CMK achieves Ki = 306 nM against SARS-CoV 3CLpro, whereas the broader halomethyl ketone class (including dipeptide variants) demonstrates Ki values as low as 300 nM, with P1 glycine-containing congeners exhibiting distinct target selectivity profiles [3]. The target compound's additional H-bond donor (2 vs. 1 for Cbz-Ala-CMK) and acceptor (4 vs. 3) further differentiate its binding thermodynamics .
| Evidence Dimension | P1 residue identity and subsite occupancy (S2–S1 vs. S1-only) |
|---|---|
| Target Compound Data | Cbz-Ala-Gly-CMK; P1 = Gly (–H side chain); MW 312.75; 2 HBD, 4 HBA; S2–S1 dipeptide scaffold occupancy |
| Comparator Or Baseline | Cbz-Ala-CMK (CAS 41036-43-5): P1 = direct CMK at Ala α-carbon; MW 255.7; 1 HBD, 3 HBA; S1-only occupancy. Cbz-Phe-CMK (CAS 26049-94-5): P1 = Phe (–CH₂Ph); MW 331.8; S1-only occupancy |
| Quantified Difference | Gly vs. Phe at P1: steric parameter difference (Charton v(Gly) = 0 vs. v(Phe) ≈ 0.70); HBD count 2 vs. 1 (Cbz-Ala-CMK); HBA count 4 vs. 3 (Cbz-Ala-CMK). Dipeptide vs. mono-amino-acid scaffold: additional S2 subsite engagement |
| Conditions | Structural comparison based on chemical composition and published X-ray crystallographic data of related halomethyl ketone–3CLpro complexes (PDB 3D62); BRENDA inhibitor database (EC 3.4.22.69) |
Why This Matters
P1 residue identity determines which proteases are targeted; glycine at P1 confers a selectivity profile distinct from phenylalanine-containing CMKs, making this compound irreplaceable for experiments requiring a minimal P1 steric footprint.
- [1] BRENDA Enzyme Database. Inhibitor entries for benzyl [(1S)-1-benzyl-3-chloro-2-oxopropyl]carbamate and related halomethyl ketones, EC 3.4.22.69. Literature Reference ID 691735. View Source
- [2] Bacha, U.; Barrila, J.; Gabelli, S.B.; Kiso, Y.; Mario Amzel, L.; Freire, E. Development of Broad-Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. Chem. Biol. Drug Des. 2008, 72, 34–49. View Source
- [3] BRENDA Enzyme Database. Ki value: 0.000306 mM for benzyl [(1S)-1-benzyl-3-chloro-2-oxopropyl]carbamate against SARS-CoV 3CLpro. Literature Reference ID 691735. View Source
